Deltasonamide 2 vs Deltasonamide 1: In Vitro PDEδ Binding Affinity Comparison (Kd)
Deltasonamide 2 demonstrates a Kd of approximately 385 pM for PDEδ, representing a 1.9-fold lower binding affinity compared to its closest structural analog Deltasonamide 1, which exhibits a Kd of 203 pM under identical assay conditions [1]. This difference in picomolar-range binding affinity between two compounds sharing the bis-sulfonamide core scaffold illustrates that subtle structural modifications within the same chemotype produce quantifiable differences in target engagement.
| Evidence Dimension | In vitro binding affinity (Kd) for PDEδ protein |
|---|---|
| Target Compound Data | Kd = ~385 pM |
| Comparator Or Baseline | Deltasonamide 1: Kd = 203 pM |
| Quantified Difference | 1.9-fold lower affinity (385 pM vs 203 pM) |
| Conditions | Surface plasmon resonance (SPR) or fluorescence polarization-based binding assay; purified PDEδ protein |
Why This Matters
For structure-activity relationship (SAR) studies and chemical probe validation, the 1.9-fold affinity difference between Deltasonamide 1 and Deltasonamide 2 provides a defined comparator pair for evaluating how specific molecular modifications influence PDEδ binding kinetics and downstream functional effects.
- [1] Martín-Gago P, Fansa EK, Klein CH, Murarka S, Janning P, Schürmann M, Metz M, Ismail S, Schultz-Fademrecht C, Baumann M, Bastiaens PI, Wittinghofer A, Waldmann H. A PDE6δ-KRas Inhibitor Chemotype with up to Seven H-Bonds and Picomolar Affinity that Prevents Efficient Inhibitor Release by Arl2. Angew Chem Int Ed Engl. 2017 Feb 20;56(9):2423-2428. View Source
